1-Acetyl-6-methylindole-3-carboxylic acid
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Overview
Description
1-Acetyl-6-methylindole-3-carboxylic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-acetyl-6-methylindole-3-carboxylic acid typically involves the Fischer indole synthesis, a well-known method for constructing indole rings. This process involves the reaction of phenylhydrazine with ketones under acidic conditions . For instance, the reaction of 6-methylindole with acetic anhydride can yield this compound under appropriate conditions .
Industrial Production Methods: Industrial production of indole derivatives often employs one-pot, multi-component reactions to enhance efficiency and yield. The Fischer indole synthesis combined with N-alkylation is a common approach, utilizing readily available starting materials such as aryl hydrazines, ketones, and alkyl halides .
Chemical Reactions Analysis
Types of Reactions: 1-Acetyl-6-methylindole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic reagents such as halogens and nitrating agents are used under acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole oxides, while reduction can produce various reduced indole derivatives .
Scientific Research Applications
1-Acetyl-6-methylindole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex indole derivatives.
Medicine: This compound is studied for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Indole derivatives are used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-acetyl-6-methylindole-3-carboxylic acid involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing cellular processes such as signal transduction and gene expression . The specific pathways and targets depend on the biological context and the particular indole derivative being studied.
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
6-Methylindole: A simpler derivative of indole with fewer functional groups.
Uniqueness: 1-Acetyl-6-methylindole-3-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its acetyl and carboxylic acid groups make it a versatile compound for various synthetic and research applications .
Properties
Molecular Formula |
C12H11NO3 |
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Molecular Weight |
217.22 g/mol |
IUPAC Name |
1-acetyl-6-methylindole-3-carboxylic acid |
InChI |
InChI=1S/C12H11NO3/c1-7-3-4-9-10(12(15)16)6-13(8(2)14)11(9)5-7/h3-6H,1-2H3,(H,15,16) |
InChI Key |
ICLHAQHPVRKIOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CN2C(=O)C)C(=O)O |
Origin of Product |
United States |
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